N-[3-(4-methoxy-3-methylanilino)-3-oxopropyl]-1H-indazole-3-carboxamide
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Overview
Description
N-[3-(4-methoxy-3-methylanilino)-3-oxopropyl]-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxy-3-methylanilino)-3-oxopropyl]-1H-indazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indazole ring.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indazole derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Attachment of the Anilino Group: The anilino group can be attached through a nucleophilic substitution reaction, where the indazole derivative reacts with a suitable aniline derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxy-3-methylanilino)-3-oxopropyl]-1H-indazole-3-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides, basic conditions, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(4-methoxy-3-methylanilino)-3-oxopropyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
N-[3-(4-methoxy-3-methylanilino)-3-oxopropyl]-1H-indazole-3-carboxamide can be compared with other indazole derivatives to highlight its uniqueness:
Similar Compounds: Other indazole derivatives include 1H-indazole-3-carboxamide, 3-(4-methoxyphenyl)-1H-indazole, and 3-(4-methylphenyl)-1H-indazole.
Uniqueness: The presence of the methoxy and methyl groups on the anilino moiety, along with the carboxamide group, imparts unique chemical and biological properties to the compound.
Properties
IUPAC Name |
N-[3-(4-methoxy-3-methylanilino)-3-oxopropyl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-12-11-13(7-8-16(12)26-2)21-17(24)9-10-20-19(25)18-14-5-3-4-6-15(14)22-23-18/h3-8,11H,9-10H2,1-2H3,(H,20,25)(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKELZKVHTZYHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCNC(=O)C2=NNC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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